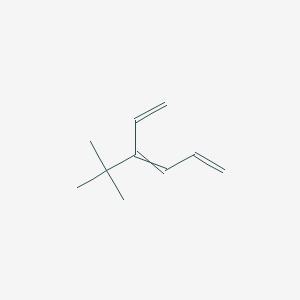

3-Tert-butylhexa-1,3,5-triene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Tert-butylhexa-1,3,5-triene is an organic compound characterized by a triene structure with a tert-butyl group attached to the third carbon atom. This compound is part of the larger family of conjugated dienes and trienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butylhexa-1,3,5-triene typically involves the use of conjugated diene precursors. One common method is the Diels-Alder reaction, where a diene reacts with an alkene to form a cyclohexene derivative, which can then be further modified to introduce the tert-butyl group. Another approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired triene structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions or other catalytic processes that allow for efficient synthesis of the compound. The use of metal catalysts, such as palladium or nickel, can facilitate the formation of the triene structure under milder conditions, improving yield and reducing production costs.

Chemical Reactions Analysis

Structural Analysis

3-Tert-butylhexa-1,3,5-triene (C₁₀H₁₆) is a conjugated triene system with a bulky tert-butyl substituent at the third carbon. Its molecular weight is 136.23 g/mol , and it exists as a linear unsaturated hydrocarbon with alternating double bonds . The presence of three conjugated double bonds (1,3,5-triene) and a sterically demanding tert-butyl group suggests potential reactivity in photochemical, electrophilic, or radical-driven processes.

Possible Reaction Pathways

While direct experimental data for this compound is limited, insights can be drawn from studies of related polyenes and trienes:

Photochemical Reactions

Conjugated trienes like hexatrienes undergo non-adiabatic photochemical isomerization via twisted excited-state geometries . For this compound, similar mechanisms may lead to:

-

Double-bond trans–cis isomerization via conical intersections between excited and ground states .

-

Radiationless decay channels influenced by temperature and substituent effects .

Table 1: Key Photochemical Parameters

| Parameter | Value/Condition |

|---|---|

| Excited-state lifetime | Dependent on temperature |

| Isomerization pathway | Non-adiabatic, via twisted geometries |

| Substituent effect | Tert-butyl may stabilize transition states |

Electrophilic Addition

The conjugated triene system could undergo electrophilic addition reactions , such as:

-

Diels–Alder cycloaddition : The central double bond (C3–C4) may act as a diene, though steric hindrance from the tert-butyl group could limit reactivity.

-

Oxidative additions : Potential for epoxidation or bromination, though no direct evidence exists for this compound.

Radical-Driven Processes

In analogy to acyclic trienolates , this compound may participate in radical-mediated reactions , such as:

Scientific Research Applications

3-Tert-butylhexa-1,3,5-triene has several applications in scientific research:

Chemistry: Used as a model compound to study conjugated systems and their reactivity.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the synthesis of advanced materials and polymers with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 3-Tert-butylhexa-1,3,5-triene involves its ability to participate in various chemical reactions due to the presence of conjugated double bonds. These bonds allow for electron delocalization, making the compound highly reactive towards electrophiles and nucleophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

1,3,5-Hexatriene: A simpler triene without the tert-butyl group.

Cyclohexa-1,3,5-triene: A cyclic triene with similar conjugation.

1,3,5,7-Octatetraene: An extended conjugated system with four double bonds.

Uniqueness

3-Tert-butylhexa-1,3,5-triene is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and stability. This makes it a valuable compound for studying the effects of steric factors on chemical reactions and for developing new materials with specific properties.

Properties

CAS No. |

40087-76-1 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-tert-butylhexa-1,3,5-triene |

InChI |

InChI=1S/C10H16/c1-6-8-9(7-2)10(3,4)5/h6-8H,1-2H2,3-5H3 |

InChI Key |

QJQSDSBFJITIHK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=CC=C)C=C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.